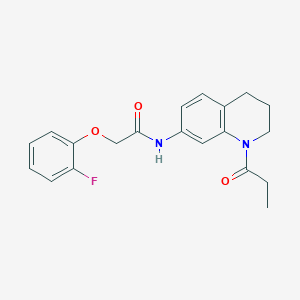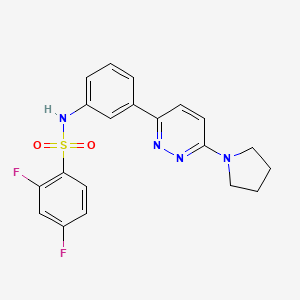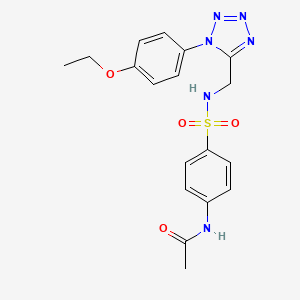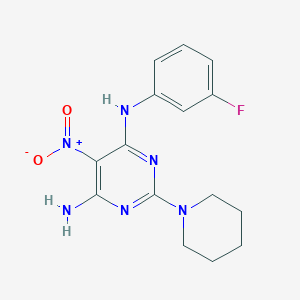
4-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-chlorophenyl group and a 4-benzylpiperidin-1-yl moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves the use of a halogenation reaction where a suitable quinazoline intermediate is reacted with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-Benzylpiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the quinazoline intermediate is reacted with 4-benzylpiperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially leading to the formation of dihydroquinazoline or reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. Its interactions with enzymes, receptors, or nucleic acids could provide insights into its potential biological activities.
Medicine
In medicine, compounds with quinazoline cores are often explored for their therapeutic potential. This compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent, given the known activities of related quinazoline derivatives.
Industry
Industrially, this compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties could make it useful in various industrial processes or products.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The 4-chlorophenyl group and the 4-benzylpiperidin-1-yl moiety might enhance its binding affinity or specificity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperidin-1-yl)-2-phenylquinazoline: Similar structure but lacks the 4-chlorophenyl group.
4-(4-Benzylpiperidin-1-yl)-2-(4-methylphenyl)quinazoline: Similar structure with a methyl group instead of a chlorine atom.
4-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenyl)quinazoline: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 4-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline may confer unique chemical and biological properties compared to its analogs. Chlorine atoms can influence the compound’s electronic properties, potentially affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H24ClN3 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline |
InChI |
InChI=1S/C26H24ClN3/c27-22-12-10-21(11-13-22)25-28-24-9-5-4-8-23(24)26(29-25)30-16-14-20(15-17-30)18-19-6-2-1-3-7-19/h1-13,20H,14-18H2 |
InChI Key |
PFQWEWWJKLTHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259868.png)


![Methyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11259879.png)
![3-((2-oxo-2-phenylethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11259884.png)
![N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259888.png)

![10a-[(E)-2-(4-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11259903.png)
![N-(4-Acetamidophenyl)-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11259904.png)


![Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11259935.png)
